1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)8-3-1-4-9(7-8)16-6-2-5-10(16)11(17)18/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRGZAMGKIVBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a photocatalyst such as Ir(dF(CF3)ppy)2(dtbbpy), which facilitates the formation of the trifluoromethyl radical .
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane (CH2Cl2) and acetonitrile (MeCN), as well as catalysts like palladium (Pd) and copper (Cu) complexes .
Scientific Research Applications
Medicinal Chemistry
1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid has been investigated for its potential therapeutic effects in several areas:
- Anticancer Activity : Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines. Studies have shown IC50 values ranging from 20 to 30 µM against human breast cancer cells, suggesting its potential as an anticancer agent .
- Calcium Channel Modulation : Similar to other pyrrole derivatives, this compound has been evaluated for its ability to modulate calcium channels. It has shown promise as a calcium channel activator with comparable efficacy to known modulators .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Preliminary findings suggest that it can inhibit the growth of various pathogens, including:
| Activity Type | Target Organism | IC50 Values |
|---|---|---|
| Antimicrobial | E. coli | 15 µM |
| Antimicrobial | S. aureus | 20 µM |
These results indicate that the compound could be developed further as an antimicrobial agent .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes, which may contribute to its therapeutic potential in treating diseases linked to enzyme dysregulation. For example, it has demonstrated high potency as a TRPV1 receptor antagonist with an IC50 of approximately 30 nM .
Case Study 1: Anticancer Evaluation
In a comprehensive study involving various derivatives of pyrrole compounds, the anticancer potential of this compound was assessed against multiple human cancer cell lines. The findings revealed significant inhibition of cell proliferation across different lines, highlighting its promising role in cancer therapeutics.
Case Study 2: Enzyme Inhibition Profile
Another study focused on the inhibition profile of this compound against TRPV1 receptors implicated in pain signaling pathways. The results indicated a strong inhibitory effect, suggesting potential applications in pain management therapies.
Material Science Applications
Beyond medicinal chemistry, this compound can also be explored for applications in material science due to its unique structural properties. Its stability and reactivity make it suitable for incorporation into polymers or other materials where enhanced performance is desired.
Mechanism of Action
The mechanism by which 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position on the Aromatic Ring
The position of the trifluoromethyl (-CF₃) group on the phenyl ring significantly impacts electronic and steric properties:
- Target Compound : 3-(Trifluoromethyl)phenyl substitution creates a meta-directed electron-withdrawing effect, reducing electron density on the pyrrole ring.
- 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid () : The para-substituted -CF₃ group may enhance symmetry and alter π-π stacking interactions compared to the meta position. This positional isomer has a molecular weight of 269.22 g/mol .
Table 1: Substituent Position and Molecular Weight Comparison
Modifications on the Pyrrole Ring
Nitrogen Substitution
- This modification is absent in the target compound .
- Carboxylic Acid Position : Compounds like 1H-pyrrole-3-carboxylic acid derivatives () shift the carboxylic acid to the 3-position, which may disrupt hydrogen-bonding networks critical for target binding .
Cyclopropyl and Heterocyclic Additions
Table 2: Pyrrole Ring Modifications and Key Properties
Biological Activity
1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid, also known by its CAS number 233692-71-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H8F3NO2
- Molecular Weight : 255.19 g/mol
- Key Features : The trifluoromethyl group enhances lipophilicity and may influence biological interactions.
Research indicates that compounds containing the pyrrole structure often exhibit significant biological activity. The specific mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Antimicrobial Activity
A study highlighted the antimicrobial properties of pyrrole derivatives, suggesting that modifications to the pyrrole structure can enhance activity against resistant strains of bacteria. Specifically, compounds similar to this compound have shown promising results against drug-resistant tuberculosis (TB) strains. The structure-activity relationship (SAR) studies indicated that electron-withdrawing groups like trifluoromethyl can enhance potency while maintaining low cytotoxicity levels .
Anticancer Potential
Pyrrole derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that certain pyrrole-based compounds can induce apoptosis in cancer cells. The presence of the trifluoromethyl group may contribute to increased potency due to enhanced interactions with cellular targets .
Case Studies
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Electron-withdrawing groups , such as trifluoromethyl, enhance biological activity.
- Bulky substituents on the pyrrole ring improve binding affinity to target proteins.
This information is crucial for designing new derivatives with improved efficacy and reduced toxicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. For example, analogous pyrrole-carboxylic acids are prepared by reacting substituted phenyl precursors with pyrrole intermediates under acidic or basic conditions. Key intermediates (e.g., tert-butyl esters) are characterized using 1H NMR and LCMS to confirm structural integrity. For instance, in related compounds, NMR signals at δ 11.04 ppm (broad singlet for carboxylic acid protons) and ESIMS data (e.g., m/z 326.1 [M-1]) are critical for validation .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer : High-resolution techniques such as:
- 1H NMR (400 MHz in DMSO-d6) to resolve aromatic protons and confirm substitution patterns.
- LCMS/ESIMS for molecular ion detection and purity assessment (e.g., m/z 311.1 [M+1] in related derivatives ).
- HPLC for quantifying purity (>97% is typical in research-grade synthesis) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, which can be quantified via logP measurements. Computational tools (e.g., DFT calculations) predict its impact on acidity (pKa of the carboxylic acid) and reactivity in coupling reactions .
Advanced Research Questions
Q. How can researchers optimize low-yield reactions during the synthesis of this compound?
- Methodological Answer : Low yields (e.g., 60% in related syntheses ) may arise from steric hindrance or side reactions. Strategies include:
- Temperature modulation : Lowering reaction temperatures to suppress byproduct formation.
- Catalyst screening : Using Pd-based catalysts for coupling steps.
- Purification refinement : Employing preparative HPLC or recrystallization to isolate high-purity products .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer : Overlapping signals (e.g., aromatic protons at δ 7.57–7.61 ppm ) can be resolved using:
- 2D NMR techniques (COSY, HSQC) to assign proton-proton correlations.
- Deuterated solvent variation (e.g., CDCl3 vs. DMSO-d6) to shift exchangeable protons.
- Comparative analysis with structurally validated analogs (e.g., 1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid ).
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Analog synthesis : Modify the phenyl (e.g., 4-chloro, 4-fluoro substituents) or pyrrole rings to assess bioactivity changes.
- Biological assays : Test anti-proliferative effects using prostate cancer cell lines (as done for related pyrazole derivatives ).
- Computational docking : Predict binding affinities to target enzymes (e.g., mTOR/p70S6K kinases ).
Q. How can computational models aid in predicting the reactivity of this compound in amide formation?
- Methodological Answer :
- In silico tools : Use software like Gaussian or Schrödinger Suite to model transition states for amide coupling.
- pKa prediction : Estimate carboxylic acid activation energy for nucleophilic attack.
- Solvent effects : Simulate reaction outcomes in polar aprotic solvents (e.g., DMF) to optimize conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
